molecular formula C49H58N5O10P B10857745 2'-O-MOE-rC

2'-O-MOE-rC

Cat. No.: B10857745
M. Wt: 908.0 g/mol
InChI Key: IAFVTVZPQIFRAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-Methoxyethyl-ribocytidine (2’-O-MOE-rC) is a chemically modified nucleoside used in the synthesis of antisense oligonucleotides. This modification involves the addition of a methoxyethyl group at the 2’ position of the ribose sugar, which enhances the stability and binding affinity of the oligonucleotide. 2’-O-MOE-rC is widely used in therapeutic applications due to its improved nuclease resistance and reduced toxicity compared to unmodified nucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methoxyethyl-ribocytidine typically involves the following steps:

    Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of ribocytidine is protected using a dimethoxytrityl (DMT) group.

    Introduction of the 2’-O-methoxyethyl group: The 2’-hydroxyl group is then reacted with methoxyethyl chloride in the presence of a base such as sodium hydride to introduce the methoxyethyl group.

    Deprotection of the 5’-hydroxyl group: The DMT group is removed under acidic conditions to yield 2’-O-Methoxyethyl-ribocytidine.

Industrial Production Methods

Industrial production of 2’-O-Methoxyethyl-ribocytidine follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’-O-Methoxyethyl-ribocytidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-O-Methoxyethyl-ribocytidine has numerous applications in scientific research:

Mechanism of Action

2’-O-Methoxyethyl-ribocytidine exerts its effects by enhancing the stability and binding affinity of antisense oligonucleotides. The methoxyethyl group at the 2’ position of the ribose sugar increases resistance to nuclease degradation, allowing the oligonucleotide to persist longer in biological systems. This modification also reduces non-specific protein binding, thereby lowering toxicity. The primary molecular target is the complementary RNA sequence, where the modified oligonucleotide binds and inhibits gene expression through mechanisms such as RNase H-mediated cleavage .

Comparison with Similar Compounds

2’-O-Methoxyethyl-ribocytidine is compared with other similar compounds such as:

    2’-O-Methyl-ribocytidine: Similar in structure but with a methyl group instead of a methoxyethyl group.

    2’-Fluoro-ribocytidine: Contains a fluorine atom at the 2’ position.

    Phosphorothioate-modified nucleotides: These have a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.

2’-O-Methoxyethyl-ribocytidine stands out due to its balanced properties of high stability, reduced toxicity, and improved binding affinity, making it a preferred choice for therapeutic applications .

Properties

IUPAC Name

N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFVTVZPQIFRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H58N5O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

908.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.